molecular formula C22H28FN3O3 B2434961 2-{2-[(azepan-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide CAS No. 1005307-82-3

2-{2-[(azepan-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide

Cat. No.: B2434961
CAS No.: 1005307-82-3
M. Wt: 401.482
InChI Key: ZHHKCWIYQLZCTM-UHFFFAOYSA-N
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Description

2-{2-[(azepan-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an azepane ring, a methoxy group, and a fluorobenzyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-{2-[(azepan-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of azepane derivatives, followed by the introduction of the methoxy and fluorobenzyl groups under specific reaction conditions. Industrial production methods may involve optimizing these steps to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group in the pyridinone ring can be reduced to form alcohols.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{2-[(azepan-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving azepane and pyridinone derivatives.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The azepane ring and fluorobenzyl group may bind to particular receptors or enzymes, modulating their activity. The methoxy and pyridinone groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall effect.

Comparison with Similar Compounds

Compared to other similar compounds, 2-{2-[(azepan-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-[(4-fluorophenyl)methyl]acetamide stands out due to its unique combination of functional groups. Similar compounds include:

  • 2-(azepan-1-ylmethyl)-4-fluorobenzaldehyde
  • 5-methoxy-4-oxopyridin-1(4H)-yl derivatives

These compounds share some structural features but differ in their specific functional groups and overall properties.

Properties

IUPAC Name

2-[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O3/c1-29-21-15-26(16-22(28)24-13-17-6-8-18(23)9-7-17)19(12-20(21)27)14-25-10-4-2-3-5-11-25/h6-9,12,15H,2-5,10-11,13-14,16H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHKCWIYQLZCTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(C(=CC1=O)CN2CCCCCC2)CC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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